4-Amino-2-butyl-2,3-dihydro-1H-isoindol-1-one
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Overview
Description
4-Amino-2-butyl-2,3-dihydro-1H-isoindol-1-one is a heterocyclic compound with a molecular formula of C12H16N2O. This compound is part of the isoindoline family, which is known for its diverse biological and chemical properties. The structure of this compound includes an isoindoline core with an amino group and a butyl side chain, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-butyl-2,3-dihydro-1H-isoindol-1-one typically involves the condensation of a phthalic anhydride derivative with a primary amine. One common method is the reaction of phthalic anhydride with butylamine, followed by cyclization to form the isoindoline core. The reaction conditions often include heating the reactants in a solvent such as toluene or xylene, with a catalyst like sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-butyl-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoindole-1,3-dione derivatives.
Reduction: Reduction reactions can convert the compound into different isoindoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted isoindolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various isoindoline derivatives, such as isoindole-1,3-dione and substituted isoindolines. These products have significant applications in pharmaceuticals and materials science .
Scientific Research Applications
4-Amino-2-butyl-2,3-dihydro-1H-isoindol-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential in biological studies, particularly in the development of enzyme inhibitors.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 4-Amino-2-butyl-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the isoindoline core can interact with various cellular pathways, leading to changes in cell signaling and function .
Comparison with Similar Compounds
Similar Compounds
3-n-Butyl-2,3-dihydro-1H-isoindol-1-one: This compound has similar structural features but differs in the position of the butyl group.
N-isoindoline-1,3-diones: These compounds have a similar isoindoline core but with different substituents at the nitrogen atom
Uniqueness
4-Amino-2-butyl-2,3-dihydro-1H-isoindol-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H16N2O |
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Molecular Weight |
204.27 g/mol |
IUPAC Name |
4-amino-2-butyl-3H-isoindol-1-one |
InChI |
InChI=1S/C12H16N2O/c1-2-3-7-14-8-10-9(12(14)15)5-4-6-11(10)13/h4-6H,2-3,7-8,13H2,1H3 |
InChI Key |
KZXBANWTZJWPKR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CC2=C(C1=O)C=CC=C2N |
Origin of Product |
United States |
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